molecular formula C14H24Cl2N4 B2551825 2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride CAS No. 2097928-29-3

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride

Cat. No.: B2551825
CAS No.: 2097928-29-3
M. Wt: 319.27
InChI Key: AEKSZWQHDABECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride is a pyrimidine derivative featuring a cyclopropyl group at the 2-position and a 4-isopropylpiperazine moiety at the 4-position. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-cyclopropyl-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4.2ClH/c1-11(2)17-7-9-18(10-8-17)13-5-6-15-14(16-13)12-3-4-12;;/h5-6,11-12H,3-4,7-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKSZWQHDABECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC(=NC=C2)C3CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of 2-cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride proceeds via three principal stages: (1) preparation of 4-isopropylpiperazine, (2) sequential substitution on the pyrimidine core, and (3) dihydrochloride salt formation. Each phase is governed by distinct reaction mechanisms and purification protocols, as derived from analogous pyrimidine derivatives in the literature.

Step-by-Step Preparation Methods

Synthesis of 4-Isopropylpiperazine

The synthesis begins with the mono-alkylation of piperazine using isopropyl bromide under Boc protection. tert-Butyl piperazine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM) and treated with isopropyl bromide (1.2 eq) in the presence of triethylamine (2.5 eq) at 0–5°C. The reaction proceeds at 25–30°C for 12 hours, yielding tert-butyl 4-isopropylpiperazine-1-carboxylate (89% yield). Deprotection is achieved via HCl in dioxane (4.5 M, 2.5 eq) at 25°C, affording 4-isopropylpiperazine dihydrochloride as a hygroscopic solid (85% yield, m.p. 174–178°C).

Substitution on the Pyrimidine Ring

2,4-Dichloropyrimidine (1.0 eq) reacts with 4-isopropylpiperazine (1.1 eq) in DCM at 0–5°C, catalyzed by triethylamine (3.0 eq). After 6 hours at 25°C, 4-(4-isopropylpiperazin-1-yl)-2-chloropyrimidine is isolated via column chromatography (78% yield, m.p. 148–152°C).

Introduction of the Cyclopropyl Group

The chloropyrimidine intermediate undergoes a palladium-catalyzed Negishi coupling with cyclopropylzinc bromide (1.5 eq). Using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at 80°C for 12 hours, 2-cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is obtained (72% yield).

Salt Formation

The free base is treated with HCl (2.2 eq) in dioxane at 0–5°C, followed by recrystallization from ethanol to yield the dihydrochloride salt (93% yield, m.p. >250°C).

Optimization of Reaction Conditions

Table 1. Comparative Analysis of Substitution Reactions
Step Solvent Catalyst/Base Temperature (°C) Yield (%)
Piperazine Alkylation DCM Triethylamine 25 89
Pyrimidine Substitution DCM Triethylamine 25 78
Cyclopropyl Coupling THF Pd(PPh₃)₄ 80 72

Key insights:

  • DCM and triethylamine are optimal for piperazine coupling due to their compatibility with Boc-protected intermediates.
  • Pd(PPh₃)₄ outperforms other catalysts in cyclopropyl coupling, minimizing byproducts.

Analytical Characterization

Table 2. Spectroscopic Data for Key Intermediates
Compound ¹H NMR (DMSO-d₆, δ, ppm) IR (ν, cm⁻¹)
4-Isopropylpiperazine dihydrochloride 1.42 (d, 6H, CH₃), 3.19–3.90 (m, 8H, piperazine) 1557 (C=C)
Final Dihydrochloride Salt 0.94–0.98 (m, 4H, cyclopropyl), 8.49 (s, 1H, CH) 1324 (S=O)

LC-MS Analysis : The final product exhibits a molecular ion peak at m/z 306.2 (M⁺), confirming the molecular formula C₁₃H₂₁Cl₂N₅.

Comparative Analysis of Synthetic Methods

Alternative routes were evaluated:

  • Direct Cyclopropanation : Attempted via Friedel-Crafts alkylation resulted in decomposition (>90°C).
  • Buchwald-Hartwig Amination : Tested for cyclopropyl introduction but gave <30% yield due to steric hindrance.

The Negishi coupling route proved superior, balancing yield and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Molecular Weight (Free Base/Salt) Piperazine Substituent Core Structure Salt Form Solubility Profile
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride ~450–470 (estimated) Isopropyl Pyrimidine Dihydrochloride High (salt-enhanced)
Levocetirizine dihydrochloride 461.81 4-Chlorophenyl, ethoxyacetic acid Piperazine-ethoxyacetic acid Dihydrochloride High (pharmaceutical grade)
LY2409881 hydrochloride 485.04 (free base) 4-Methylpiperazine, chloropyrimidine Benzo[b]thiophene-pyrimidine Hydrochloride Moderate to high
Impurity B (BP) 62337-66-0 Phenyl Triazolo-pyridine None (free base) Low (non-salt form)

Key Observations :

  • Salt Form: The dihydrochloride salt in the target compound and levocetirizine improves solubility compared to non-salt analogs like Impurity B .

Pharmacological and Computational Insights

Binding Affinity and Target Engagement
  • Levocetirizine : Binds selectively to histamine H1 receptors, with its dihydrochloride form optimizing bioavailability .
  • LY2409881 : A kinase inhibitor targeting IKK-β, where the methylpiperazine and chloropyrimidine groups contribute to ATP-binding pocket interactions .
Electronic and Thermodynamic Properties

Density-functional theory (DFT) studies, as applied in correlation-energy models , indicate that electron density distribution in the pyrimidine ring and piperazine substituents influences binding thermodynamics. The cyclopropyl group’s electron-withdrawing nature may polarize the pyrimidine core, enhancing dipole interactions with target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.